molecular formula C16H15Cl3F8N2O2 B14747336 1-phenylpiperazine;3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid CAS No. 1511-42-8

1-phenylpiperazine;3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid

Cat. No.: B14747336
CAS No.: 1511-42-8
M. Wt: 525.6 g/mol
InChI Key: ABJIZBPMCVGDBN-UHFFFAOYSA-N
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Description

1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylpiperazine moiety and a highly fluorinated hexanoic acid chain.

Preparation Methods

The synthesis of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid involves multiple steps. One common synthetic route includes the reaction of phenylpiperazine with a fluorinated hexanoic acid derivative under controlled conditions. The reaction typically requires a solvent such as dioxane or water and a base like sodium carbonate to facilitate the process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dioxane, water, sodium carbonate, and microwave irradiation. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s highly fluorinated structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .

Comparison with Similar Compounds

1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid can be compared with other similar compounds, such as:

The uniqueness of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid lies in its combination of a phenylpiperazine moiety with a highly fluorinated hexanoic acid chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

1511-42-8

Molecular Formula

C16H15Cl3F8N2O2

Molecular Weight

525.6 g/mol

IUPAC Name

1-phenylpiperazine;3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid

InChI

InChI=1S/C10H14N2.C6HCl3F8O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h1-5,11H,6-9H2;(H,18,19)

InChI Key

ABJIZBPMCVGDBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O

Origin of Product

United States

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